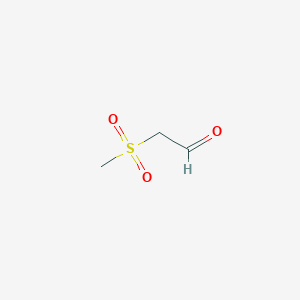
(Methanesulfonyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both a methanesulfonyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetaldehyde in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of methanesulfonyl chloride with acetaldehyde. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to prevent side reactions .
化学反应分析
Types of Reactions: (Methanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group under basic conditions
Major Products Formed:
- Oxidation of this compound yields methanesulfonic acid.
- Reduction of this compound yields (Methanesulfonyl)ethanol.
- Substitution reactions can yield various sulfonate esters or amides depending on the nucleophile used .
科学研究应用
(Methanesulfonyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of (Methanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These reactions are crucial for its applications in organic synthesis and modification of biomolecules .
相似化合物的比较
Methanesulfonyl chloride: Used for similar substitution reactions but lacks the aldehyde functionality.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of a methane group.
Methanesulfonic acid: The oxidized form of (Methanesulfonyl)acetaldehyde, used in various industrial applications
Uniqueness: this compound is unique due to the presence of both a reactive aldehyde group and a methanesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
属性
CAS 编号 |
13154-68-2 |
|---|---|
分子式 |
C3H6O3S |
分子量 |
122.15 g/mol |
IUPAC 名称 |
2-methylsulfonylacetaldehyde |
InChI |
InChI=1S/C3H6O3S/c1-7(5,6)3-2-4/h2H,3H2,1H3 |
InChI 键 |
QAKXPQSVKFRFHD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


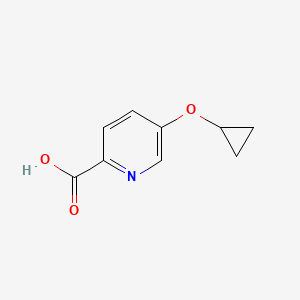
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

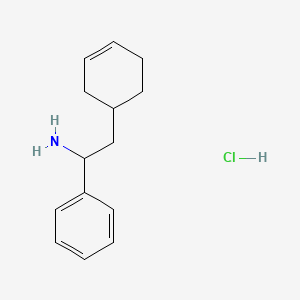
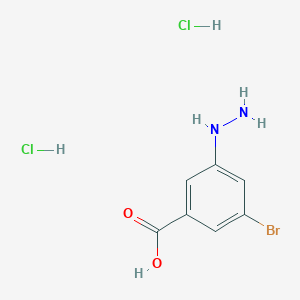
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
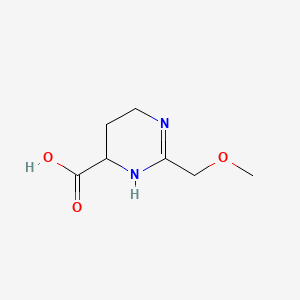

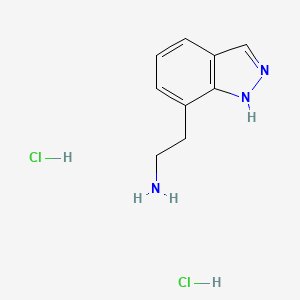
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
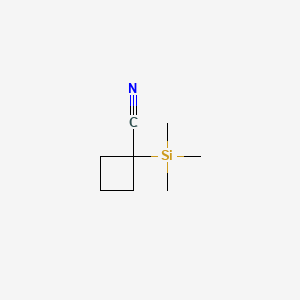

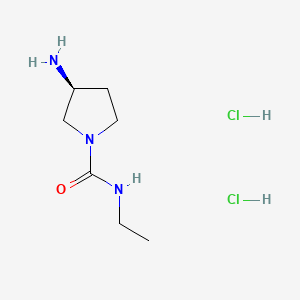
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
